Enantioselective Antibody Cross-Reactivity: (R)-Gatifloxacin vs. (S)-Gatifloxacin in icELISA
When a monoclonal antibody was raised against (S)-gatifloxacin, the Fab fragment exhibited only 10% cross-reactivity toward (R)-gatifloxacin relative to the (S)-enantiomer in an indirect competitive ELISA (icELISA) [1]. This ~10-fold discrimination demonstrates that the two enantiomers are not biologically equivalent at the level of protein recognition, despite their similar antimicrobial activity. Molecular docking and MD simulations revealed that the (R)-enantiomer can enter the antibody's chiral recognition pocket only by undergoing a conformational adjustment of its piperazine ring, a structural accommodation not required by the (S)-enantiomer [1].
| Evidence Dimension | Antibody cross-reactivity (icELISA) |
|---|---|
| Target Compound Data | ~10% cross-reactivity (R-enantiomer vs. S-enantiomer antibody) |
| Comparator Or Baseline | (S)-gatifloxacin: defined as 100% binding (homologous antigen-antibody pair) |
| Quantified Difference | Approximately 10-fold lower recognition of the (R)-enantiomer by anti-(S)-gatifloxacin antibody |
| Conditions | Indirect competitive ELISA (icELISA) using monoclonal anti-(S)-gatifloxacin Fab fragment |
Why This Matters
This differential antibody recognition directly impacts immunoassay-based detection of gatifloxacin residues in food and environmental samples, where separate calibration curves for each enantiomer may be required to avoid quantification bias.
- [1] Wang, L., et al. (2021). Conformational adaptability determining antibody recognition to distomer: structure analysis of enantioselective antibody against chiral drug gatifloxacin. RSC Advances, 11(62), 39534–39544. View Source
